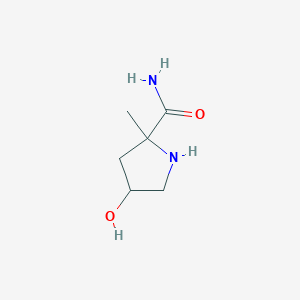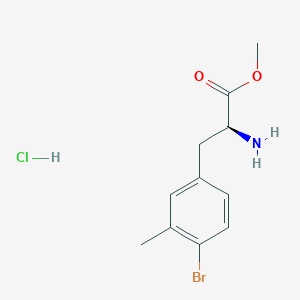
3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of an amine with formaldehyde and a phenol derivative. One common method is the two-step synthesis where the amine reacts with formaldehyde at lower temperatures to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with the phenol derivative at elevated temperatures to form the oxazine ring .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free microwave thermolysis, which is a convenient, rapid, high-yielding, and environmentally friendly protocol compared to conventional solution-phase reactions .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo-derivatives.
Reduction: Reduction reactions can modify the oxazine ring structure.
Substitution: Substitution reactions, especially with halides, can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For example, it has been found to act as a calcium entry blocker in vascular smooth muscle cells, which can lead to muscle relaxation . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Similar in structure but differs in the position of methyl groups.
3,4-Dihydro-2H-1,3-benzoxazine: Differs in the position of the nitrogen and oxygen atoms in the ring.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains sulfur and nitrogen in the ring, showing different biological activities.
Uniqueness
3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
76213-68-8 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3,4-dimethyl-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO/c1-8-7-12-10-6-4-3-5-9(10)11(8)2/h3-6,8H,7H2,1-2H3 |
Clave InChI |
PCQOPJGFSWWANK-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=CC=CC=C2N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




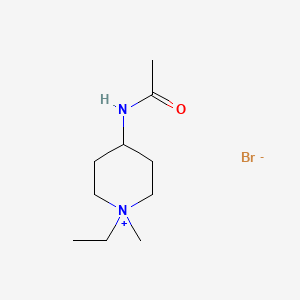
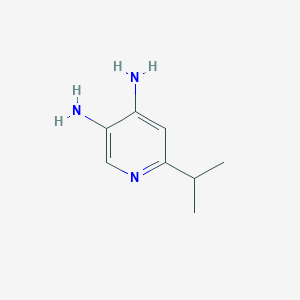
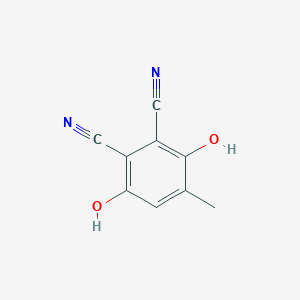

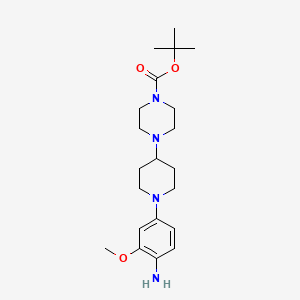

![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
